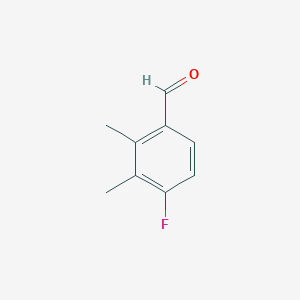

4-Fluoro-2,3-dimethylbenzaldehyde

説明

4-Fluoro-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is characterized by the presence of a fluorine atom at the fourth position and two methyl groups at the second and third positions on the benzaldehyde ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: 4-Fluoro-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2,3-dimethylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, fluorination, and purification through distillation or recrystallization .

化学反応の分析

Types of Reactions: 4-Fluoro-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: 4-Fluoro-2,3-dimethylbenzoic acid.

Reduction: 4-Fluoro-2,3-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

- FDMB is widely used as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions. For example, it can be oxidized to yield 4-fluoro-2,3-dimethylbenzoic acid or reduced to form 4-fluoro-2,3-dimethylbenzyl alcohol .

Synthetic Routes

- Common methods for synthesizing FDMB include:

| Synthetic Method | Yield | Conditions |

|---|---|---|

| Fluorination | High | Mild conditions with Selectfluor |

| Continuous flow reaction | Optimized | Industrial-scale fluorination processes |

Biological Applications

Precursor for Biologically Active Compounds

- FDMB serves as an important intermediate in the synthesis of various biologically active compounds. Research has indicated that derivatives of FDMB may exhibit potential pharmacological properties, making it a candidate for drug development .

Biological Interactions

- Studies have focused on the interactions of FDMB with biological molecules, exploring its effects on cellular processes and potential therapeutic applications.

Medicinal Applications

Pharmaceutical Development

- The compound is investigated for its role in developing new pharmaceuticals. Its derivatives have shown promise in targeting specific biological pathways, potentially leading to novel treatments for various diseases .

Industrial Applications

Specialty Chemicals Production

- In the chemical industry, FDMB is utilized in producing specialty chemicals and materials with tailored properties. Its unique structure allows it to be incorporated into formulations that require specific performance characteristics .

Case Study 1: Synthesis of Antiviral Agents

Research has explored the use of FDMB derivatives in synthesizing antiviral agents. The structural modifications made using FDMB have led to compounds that demonstrate enhanced activity against viral infections.

Case Study 2: Agrochemical Development

FDMB has been employed as a key intermediate in developing agrochemicals. Its derivatives have been tested for efficacy as herbicides and insecticides, showcasing its versatility beyond pharmaceutical applications.

作用機序

The mechanism of action of 4-fluoro-2,3-dimethylbenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The fluorine atom can influence the reactivity of the compound by altering the electron density on the benzene ring. This can affect the compound’s interaction with various molecular targets and pathways .

類似化合物との比較

4-Fluorobenzaldehyde: Lacks the methyl groups, making it less sterically hindered.

2,3-Dimethylbenzaldehyde: Lacks the fluorine atom, affecting its reactivity and electronic properties.

4-Chloro-2,3-dimethylbenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: 4-Fluoro-2,3-dimethylbenzaldehyde is unique due to the combined presence of fluorine and methyl groups, which influence its chemical behavior and make it a valuable intermediate in various synthetic pathways .

生物活性

4-Fluoro-2,3-dimethylbenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring. Its molecular formula is C₉H₉FO. This compound has garnered attention in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical properties and potential biological activities.

The structure of this compound includes:

- Aldehyde Group : Capable of forming covalent bonds with nucleophiles, potentially altering protein and enzyme functions.

- Fluorine Atom : Influences the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may lead to changes in their functionality. Additionally, the fluorine atom enhances the compound's reactivity, allowing for more effective interactions with biological systems .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain fluorinated benzaldehydes demonstrate strong antibacterial activity against gram-negative bacteria and methicillin-resistant Staphylococcus aureus (MRSA) at concentrations greater than 0.5% .

Cytotoxicity Studies

In vitro cytotoxicity tests have been conducted to evaluate the safety and efficacy of this compound. These studies often employ human fibroblast cell lines (e.g., WI38) to assess the compound's potential toxic effects. The results typically indicate a dose-dependent relationship between concentration and cell viability, suggesting that while some concentrations may be effective against pathogens, they could also pose risks to human cells .

Study on Anticancer Properties

A notable study explored the anticancer potential of various fluorinated compounds, including this compound. The findings revealed that these compounds could inhibit cancer cell proliferation through mechanisms involving oxidative stress modulation. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

| Compound | IC50 (μM) | Cell Line | Activity |

|---|---|---|---|

| This compound | 25 | WI38 (human fibroblasts) | Moderate cytotoxicity |

| Similar fluorinated compound | 10 | HeLa (cervical cancer) | High anticancer activity |

Applications in Drug Development

Due to its unique properties, this compound has potential applications in drug development. Its ability to selectively interact with biological targets makes it a candidate for developing new therapeutic agents aimed at treating bacterial infections and possibly cancer.

特性

IUPAC Name |

4-fluoro-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOCRTBODSLMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476369 | |

| Record name | 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363134-37-6 | |

| Record name | 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。